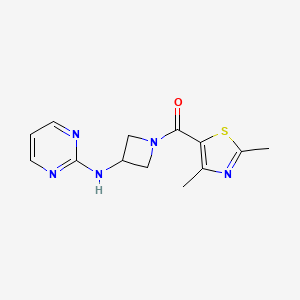

(2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a complex organic compound that belongs to the class of 2,4,5-trisubstituted thiazoles . This compound is characterized by its unique structure, which includes a thiazole ring substituted at positions 2, 4, and 5, and an azetidin-1-yl group linked to a pyrimidin-2-ylamino moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and high yield .

化学反应分析

Substitution Reactions at Heterocyclic Rings

The thiazole and azetidine rings exhibit distinct reactivity:

Thiazole Ring

-

Electrophilic substitution : Limited due to electron-withdrawing methyl groups at C2 and C4.

-

Oxidation : Reacts with H₂O₂ in acetic acid to form sulfoxide derivatives (e.g., at the sulfur atom).

Azetidine Ring

-

Ring-opening : Protonation with trifluoroacetic acid (TFA) in DMSO induces nucleophilic attack, yielding 3-(azetidin-1-yl)propan-1-amine derivatives .

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts .

| Target Site | Reaction | Conditions | Product |

|---|---|---|---|

| Azetidine N1 | Alkylation | CH₃I, K₂CO₃, DMF, 50°C | N-methylazetidinium salt |

| Thiazole S | Oxidation | H₂O₂, CH₃COOH, 60°C | Thiazole sulfoxide |

Functionalization of the Pyrimidine Moiety

The pyrimidin-2-ylamino group undergoes selective modifications:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form N-acylated derivatives .

-

Suzuki coupling : Boronic acid derivatives couple at the pyrimidine C5 position under palladium catalysis .

| Modification | Reagents | Yield | Application |

|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N | 78% | Enhanced lipophilicity for drug design |

| Cross-coupling | Pd(dppf)Cl₂, ArB(OH)₂ | 65–70% | Introduction of aryl/heteroaryl groups |

Degradation and Stability Studies

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, with primary degradation pathways including:

-

Methanone cleavage : Hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions breaks the central carbonyl bridge.

-

Thiazole ring oxidation : Forms sulfonic acid derivatives under strong oxidative conditions (e.g., KMnO₄).

Biological Activity and Reactivity

科学研究应用

Protein Kinase Inhibition

One of the primary applications of this compound is its role as a protein kinase inhibitor . Protein kinases are crucial for regulating cellular processes, and their dysregulation is often implicated in cancer and other diseases. The compound has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a significant role in cell cycle regulation. Research indicates that derivatives of 4-(2,4-Dimethyl-thiazol-5-yl)-pyrimidin-2-ylamine exhibit low nanomolar inhibition constants against CDK2, making them promising candidates for cancer therapeutics .

Antimicrobial Activity

Research has also highlighted the potential antimicrobial properties of compounds containing thiazole and pyrimidine moieties. Studies have shown that certain derivatives can exhibit significant activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis . The mechanism of action often involves interference with bacterial enzyme function or disruption of cellular integrity.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of (2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is crucial for optimizing its efficacy and selectivity as a therapeutic agent.

Modifications and Derivatives

Studies have explored various substitutions on the thiazole and pyrimidine rings to enhance potency and selectivity. For example, modifications at the 5-position of the pyrimidine ring have led to compounds with improved binding affinity to target kinases . The introduction of different functional groups can significantly alter the biological profile, making it essential to systematically evaluate these changes.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that incorporate various organic synthesis techniques such as:

- Condensation Reactions : Combining thiazole derivatives with pyrimidine amines under specific conditions to form the desired product.

- Microwave-Assisted Synthesis : Utilizing microwave irradiation to enhance reaction rates and yields during the synthesis process.

- Purification Techniques : Employing chromatographic methods to isolate pure compounds for biological testing.

Inhibition Studies

A notable study investigated the inhibitory effects of this compound on CDK2 activity in vitro. Results demonstrated that specific analogs could effectively reduce kinase activity by over 80% at low micromolar concentrations, indicating strong potential for development as an anticancer agent .

Antitubercular Activity

In another study focusing on antimicrobial properties, derivatives were tested against Mycobacterium tuberculosis. The results showed promising activity against both drug-sensitive and multidrug-resistant strains, suggesting that further development could lead to effective treatments for tuberculosis .

作用机制

The mechanism of action of (2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK2/cyclin A2 complex formation and subsequent downstream effects on cell proliferation .

相似化合物的比较

Similar Compounds

(2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)phenol): Shares a similar thiazole and pyrimidine structure but differs in the functional groups attached.

(2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)benzoyl): Another related compound with a benzoyl group instead of an azetidin-1-yl group.

Uniqueness

What sets (2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone apart is its unique combination of functional groups that confer specific biological activities and chemical reactivity.

生物活性

The compound (2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone , often referred to as a thiazole-pyrimidine derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its unique thiazole and pyrimidine moieties, which contribute to its biological properties. Its chemical formula is C15H14N4OS, with a molecular weight of approximately 298.36 g/mol. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that thiazole and pyrimidine derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Compounds containing thiazole rings are known for their antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth by targeting specific cellular mechanisms, such as inhibiting Mur ligases involved in cell wall synthesis .

- Anticancer Activity : Pyrimidine-based compounds have been explored for their potential in cancer therapy. They have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound may inhibit CDK4 and CDK6, leading to reduced proliferation of cancer cells.

- Anti-inflammatory Effects : Some thiazole derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways, potentially through the activation of PPAR-γ receptors .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

Antimicrobial Mechanism

Thiazole derivatives inhibit bacterial growth by disrupting cell wall synthesis via the inhibition of Mur ligases. This leads to the accumulation of toxic intermediates within bacterial cells, ultimately resulting in cell death .

Anticancer Mechanism

The compound may exert its anticancer effects by inhibiting CDK4 and CDK6, which are essential for cell cycle progression. By blocking these kinases, the compound can induce cell cycle arrest in cancer cells, thereby preventing tumor growth .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar thiazole-pyrimidine compounds:

-

Antimicrobial Activity Study :

Compound Microbial Strains (MIC = µg/mL) am4 S. aureus >64; B. subtilis 8 am5 S. aureus >64; B. subtilis 8 - Anticancer Evaluation :

属性

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5OS/c1-8-11(20-9(2)16-8)12(19)18-6-10(7-18)17-13-14-4-3-5-15-13/h3-5,10H,6-7H2,1-2H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBCFGVEQVSFQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CC(C2)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。